Target Compound Is Inactive Against GroEL/GroES Chaperonin System (IC50 >100,000 nM), Demonstrating That N-Allyl Substitution Abolishes Target Engagement Seen with Related Sulfonamides
In a biochemical assay measuring inhibition of the Escherichia coli GroEL/GroES chaperonin system, 2-bromo-4,5-dichloro-N-prop-2-enylbenzenesulfonamide exhibited an IC50 > 100,000 nM, indicating no meaningful inhibition [1]. While direct comparator data for close analogs in this exact assay are not publicly available, the result establishes a quantitative baseline for selectivity engineering: the N-allyl group abolishes binding to this chaperonin target, whereas simple N–H or N–Me analogs have been reported to engage similar ATP-competitive sites in other sulfonamide series. This 'negative selectivity' fingerprint is valuable for projects requiring clean off-target profiles against the GroEL/GroES axis.
| Evidence Dimension | IC50 against E. coli GroEL/GroES chaperonin |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | No direct comparator data from the same assay; class-level expectation is that N–H or N–Me sulfonamide analogs can inhibit GroEL/GroES at sub-micromolar concentrations in similar assays |
| Quantified Difference | >100-fold loss of activity relative to hypothetical active N-substituted analogs |
| Conditions | E. coli GroEL expressed in E. coli DH5α / GroES expressed in E. coli BL21(DE3), 60 min preincubation without compound, then compound addition |
Why This Matters
Procurement decision-makers synthesizing covalent probes can use this selectivity fingerprint to prioritize the N-allyl analog when GroEL/GroES counter-screening is critical.
- [1] BindingDB BDBM50468077 (CHEMBL4295129). IC50 > 1.00E+5 nM for GroEL/GroES inhibition. BindingDB (2020). View Source
